Differential Reactivity in DMSO Activation: DCMT Outperforms CC for Aliphatic Amide Substrates
In DMSO-mediated methylenebisamide synthesis, cyanuric chloride (CC) gave 0% yield (complicated products) for aliphatic amides (entries 10-13), whereas the less reactive 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) yielded 40-70% for the same aliphatic substrates [1]. This head-to-head comparison demonstrates that DCMT's tempered electrophilicity is essential for avoiding side reactions with nucleophilic aliphatic amides [2].
| Evidence Dimension | Synthetic yield for methylenebisamide formation from aliphatic amides |
|---|---|
| Target Compound Data | 40-70% yield (range for aliphatic substrates) |
| Comparator Or Baseline | 2,4,6-Trichloro-1,3,5-triazine (CC): 0% yield (complicated products) |
| Quantified Difference | Yield improvement from 0% to 40-70% |
| Conditions | DMSO activation; aliphatic amides as substrates; 1.0 equiv amide, 1.2 equiv CC or DCMT, 7.0 equiv dry DMSO, dry toluene |
Why This Matters
For synthetic chemists, DCMT uniquely enables the preparation of aliphatic methylenebisamides—key intermediates in peptidomimetic synthesis—which are completely inaccessible with the more reactive CC reagent.
- [1] Wang, Q., Sun, L., Jiang, Y., Li, C. Synthesis of methylenebisamides using CC- or DCMT-activated DMSO. Beilstein J Org Chem. 2008;4:51. Table 4, entries 10-13. View Source
- [2] Wang, Q., Sun, L., Jiang, Y., Li, C. Synthesis of methylenebisamides using CC- or DCMT-activated DMSO. Beilstein J Org Chem. 2008;4:51. Discussion on aliphatic amide efficiency. View Source
